molecular formula C7H5NO5 B6152342 6-hydroxypyridine-2,5-dicarboxylic acid CAS No. 19841-78-2

6-hydroxypyridine-2,5-dicarboxylic acid

Cat. No. B6152342
CAS RN: 19841-78-2
M. Wt: 183.1
InChI Key:
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Description

6-hydroxypyridine-2,5-dicarboxylic acid (6-HPDC) is a naturally occurring small molecule that is found in a variety of plants, fungi, and bacteria. It has been studied extensively for its potential applications in science, medicine, and biotechnology. 6-HPDC is a versatile molecule that can be used in a variety of ways, from synthesizing other molecules to acting as a drug target.

Mechanism of Action

6-hydroxypyridine-2,5-dicarboxylic acid has been found to interact with a variety of proteins and enzymes, including cyclooxygenase-2 (COX-2), glutathione S-transferase (GST), and caspase-3. These interactions lead to the inhibition of the enzymes, which in turn leads to the inhibition of various biochemical pathways. 6-hydroxypyridine-2,5-dicarboxylic acid has also been found to interact with the nuclear factor-kappa B (NF-κB) pathway, which plays a key role in inflammation and cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-hydroxypyridine-2,5-dicarboxylic acid have been studied extensively. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Additionally, it has been found to inhibit the activity of caspase-3, which is involved in apoptosis. Finally, 6-hydroxypyridine-2,5-dicarboxylic acid has been found to inhibit the activity of NF-κB, which is involved in inflammation and cancer.

Advantages and Limitations for Lab Experiments

The use of 6-hydroxypyridine-2,5-dicarboxylic acid in laboratory experiments has a number of advantages. It is relatively easy to synthesize and is widely available, making it an accessible molecule for further research. Additionally, it has been found to interact with a variety of proteins and enzymes, making it a potential target for drug development. However, there are some limitations to using 6-hydroxypyridine-2,5-dicarboxylic acid in laboratory experiments. It is a small molecule, so it can be difficult to detect and measure its effects. Additionally, it is not always easy to determine the exact mechanism of action of 6-hydroxypyridine-2,5-dicarboxylic acid.

Future Directions

The potential future directions for 6-hydroxypyridine-2,5-dicarboxylic acid research are numerous. First, further research is needed to elucidate the exact mechanism of action of 6-hydroxypyridine-2,5-dicarboxylic acid. Additionally, further research is needed to determine the potential therapeutic uses of 6-hydroxypyridine-2,5-dicarboxylic acid, as it has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. Finally, further research is needed to determine the potential applications of 6-hydroxypyridine-2,5-dicarboxylic acid in biotechnology, as it can be used to synthesize other molecules and as a building block for drug synthesis.

Synthesis Methods

6-hydroxypyridine-2,5-dicarboxylic acid can be synthesized in a variety of ways, including chemical synthesis and biotransformation. In chemical synthesis, 6-hydroxypyridine-2,5-dicarboxylic acid can be synthesized from 2,5-dihydroxy-6-pyridinecarboxylic acid and anhydrous hydrogen fluoride. In biotransformation, 6-hydroxypyridine-2,5-dicarboxylic acid can be produced by microbial biotransformation of 6-hydroxymethylpyridine-2,5-dicarboxylic acid. Both methods are relatively simple and efficient, making 6-hydroxypyridine-2,5-dicarboxylic acid an accessible molecule for further research.

Scientific Research Applications

6-hydroxypyridine-2,5-dicarboxylic acid has been studied extensively for its potential applications in science and medicine. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties, making it a potential therapeutic agent for a variety of diseases. 6-hydroxypyridine-2,5-dicarboxylic acid has also been studied for its potential as a drug target, as it has been shown to interact with a variety of proteins and enzymes. Additionally, it has been studied for its potential applications in biotechnology, as it can be used to synthesize other molecules and as a building block for drug synthesis.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-hydroxypyridine-2,5-dicarboxylic acid involves the conversion of pyridine-2,5-dicarboxylic acid to the desired product through a series of chemical reactions.", "Starting Materials": [ "Pyridine-2,5-dicarboxylic acid", "Sodium hydroxide", "Hydrogen peroxide", "Water", "Ethanol" ], "Reaction": [ "Step 1: Dissolve pyridine-2,5-dicarboxylic acid in a mixture of water and ethanol.", "Step 2: Add sodium hydroxide to the mixture and stir until the acid is completely dissolved.", "Step 3: Slowly add hydrogen peroxide to the mixture while stirring continuously.", "Step 4: Heat the mixture to 80-90°C and maintain the temperature for 2-3 hours.", "Step 5: Cool the mixture to room temperature and filter the resulting solid.", "Step 6: Wash the solid with water and dry it in a vacuum oven to obtain 6-hydroxypyridine-2,5-dicarboxylic acid." ] }

CAS RN

19841-78-2

Product Name

6-hydroxypyridine-2,5-dicarboxylic acid

Molecular Formula

C7H5NO5

Molecular Weight

183.1

Purity

95

Origin of Product

United States

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